
1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione, also known as EPPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPD is a piperazine derivative that has been synthesized for its potential use as a drug candidate for a range of medical conditions.
科学的研究の応用
Antagonist Activity and Synthesis
Research has shown the synthesis and testing of derivatives related to 1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione for their antagonist activity against certain receptors. For instance, compounds with similar structures have been prepared and tested for 5-HT2 and alpha 1 receptor antagonist activity, highlighting their potential in modulating receptor-mediated processes (Watanabe et al., 1992).
Anti-Inflammatory and Analgesic Agents
A study focused on synthesizing novel compounds derived from certain core structures as anti-inflammatory and analgesic agents. These compounds exhibited significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibition, along with analgesic and anti-inflammatory activities, demonstrating their potential in therapeutic applications (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
New series of compounds, including those related to the query compound, have been evaluated for their potential anticonvulsant activity. The study provided insights into the structural requirements for anticonvulsant efficacy, contributing to the development of new therapeutic agents (Rybka et al., 2017).
Anticancer Activities
Compounds with structural similarities to the query compound have been investigated for their anticancer activities against various human tumor cell lines. The structure-activity relationship (SAR) studies indicated that certain modifications in the molecular structure could enhance anticancer activities, providing a basis for the development of new anticancer agents (Singh & Paul, 2006).
特性
IUPAC Name |
1-ethyl-4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-2-19-8-9-21(15(23)14(19)22)16(24)20-7-3-4-12(10-20)25-13-5-6-17-11-18-13/h5-6,11-12H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXHXCZJGIPCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)piperazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

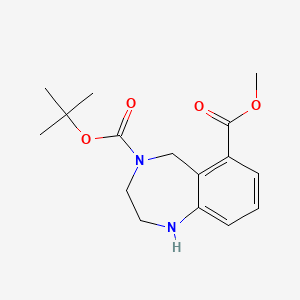
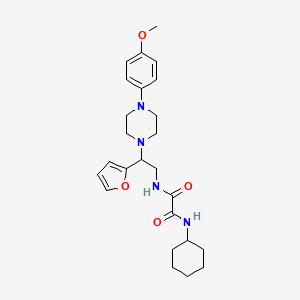
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2730471.png)
![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)
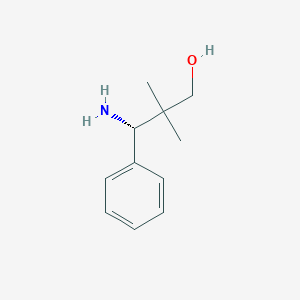
![1-(benzo[d]isoxazol-3-yl)-N-phenylmethanesulfonamide](/img/structure/B2730474.png)
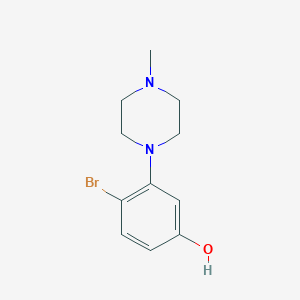
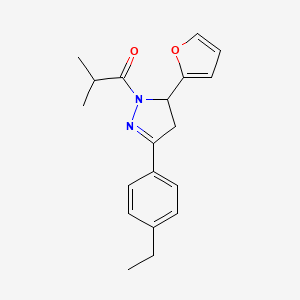
![N-(2-methoxyethyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2730478.png)



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
